Cas no 749214-71-9 (3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid)

3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid is a structurally complex organic compound featuring a benzothiazole core linked to a chlorophenoxy-substituted phenylbutenoic acid moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its multifunctional groups, which enable diverse reactivity. The benzothiazole component may contribute to biological activity, while the chlorophenoxy and carboxylic acid functionalities enhance solubility and binding affinity. Its conjugated double-bond system suggests utility in materials science, particularly in optoelectronic applications. The precise steric and electronic properties of this molecule make it a candidate for further research in drug discovery and functional material development.
3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid structure
749214-71-9 structure
Product name:3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid
CAS No:749214-71-9
MF:C23H16ClNO3S
Molecular Weight:421.896043777466
CID:5233767

3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
    • 3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid
    • インチ: 1S/C23H16ClNO3S/c24-17-8-10-18(11-9-17)28-19-5-3-4-15(13-19)12-16(14-22(26)27)23-25-20-6-1-2-7-21(20)29-23/h1-13H,14H2,(H,26,27)
    • InChIKey: MNEVNDWMLGHQKV-UHFFFAOYSA-N
    • SMILES: C1C=C2N=C(C(CC(O)=O)=CC3C=CC=C(OC4C=CC(Cl)=CC=4)C=3)SC2=CC=1

3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM481184-1g
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
749214-71-9 95%+
1g
$*** 2023-05-29
Enamine
EN300-00264-0.25g
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
749214-71-9 95.0%
0.25g
$142.0 2025-02-21
Enamine
EN300-00264-0.5g
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
749214-71-9 95.0%
0.5g
$271.0 2025-02-21
Enamine
EN300-00264-10.0g
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
749214-71-9 95.0%
10.0g
$1593.0 2025-02-21
Enamine
EN300-00264-0.05g
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
749214-71-9 95.0%
0.05g
$66.0 2025-02-21
1PlusChem
1P019GYS-250mg
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
749214-71-9 98%
250mg
$231.00 2024-04-21
Aaron
AR019H74-2.5g
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
749214-71-9 98%
2.5g
$1024.00 2023-12-14
Enamine
EN001-7293-0.25g
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
749214-71-9 98%
0.25g
$142.0 2023-10-28
Enamine
EN001-7293-5g
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
749214-71-9 98%
5g
$1075.0 2023-10-28
Enamine
EN001-7293-0.05g
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
749214-71-9 98%
0.05g
$66.0 2023-10-28

3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid 関連文献

3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acidに関する追加情報

Comprehensive Overview of 3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid (CAS No. 749214-71-9)

3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid (CAS No. 749214-71-9) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a benzothiazole core linked to a 4-chlorophenoxy phenyl group through a conjugated butenoic acid chain, making it a promising candidate for applications in drug development and advanced materials. Researchers are particularly interested in its potential as a bioactive scaffold due to its unique electronic and steric properties.

In recent years, the demand for novel heterocyclic compounds like 3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid has surged, driven by advancements in targeted drug delivery and small-molecule therapeutics. The compound’s CAS No. 749214-71-9 is frequently searched in academic databases, reflecting its relevance in studies related to anti-inflammatory agents, enzyme inhibitors, and fluorescence probes. Its structural motifs align with trending topics such as sustainable chemistry and green synthesis, as researchers seek eco-friendly methods to produce such derivatives.

The benzothiazole moiety in this compound is a key focus, as it is known for its pharmacological versatility. Derivatives of benzothiazole are often explored for their anticancer, antimicrobial, and neuroprotective properties. Coupled with the 4-chlorophenoxy group, this compound exhibits enhanced lipophilicity and membrane permeability, traits highly valued in drug design. These attributes make CAS No. 749214-71-9 a subject of interest in medicinal chemistry forums and patent filings.

From a materials science perspective, the conjugated double bonds in 3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid suggest potential applications in organic electronics and optoelectronic devices. Its ability to absorb and emit light in specific wavelengths could be harnessed for sensors or OLEDs, aligning with the growing market for flexible displays and wearable technology. This dual applicability in life sciences and advanced materials underscores its interdisciplinary importance.

Synthetic routes to CAS No. 749214-71-9 often involve Pd-catalyzed cross-coupling or microwave-assisted synthesis, reflecting modern trends toward efficient catalysis and reduced reaction times. These methods are frequently discussed in organic chemistry communities, where yield optimization and atom economy are hot topics. Additionally, the compound’s structure-activity relationship (SAR) is a recurring theme in computational chemistry studies, leveraging AI-driven molecular modeling to predict its interactions with biological targets.

In summary, 3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid (CAS No. 749214-71-9) represents a multifaceted compound with broad implications across pharmaceuticals, materials science, and synthetic chemistry. Its alignment with cutting-edge research trends ensures continued relevance in scientific literature and industrial applications.

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Amadis Chemical Company Limited
(CAS:749214-71-9)3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid
A1050205
Purity:99%/99%
はかる:1g/5g
Price ($):392.0/750.0